(2S)-2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-6-((tert-butoxycarbonyl)amino)hexanoic acid
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Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable. This term is not associated with any particular chemical structure or properties, and therefore, it does not have a defined chemical identity, preparation methods, reactions, applications, mechanism of action, or comparisons with similar compounds.
Preparation Methods
Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it.
Chemical Reactions Analysis
As “N/A” does not represent a real chemical entity, it does not undergo any chemical reactions, and there are no common reagents, conditions, or major products associated with it.
Scientific Research Applications
The term “N/A” is used to indicate the absence of specific information about a compound. Therefore, it does not have any scientific research applications in chemistry, biology, medicine, or industry.
Mechanism of Action
Since “N/A” is not a real compound, it does not have a mechanism of action, molecular targets, or pathways involved.
Comparison with Similar Compounds
As “N/A” is not an actual chemical compound, it cannot be compared with other similar compounds. It is simply a placeholder term used to indicate the lack of specific information.
Properties
Molecular Formula |
C35H41N3O7 |
---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C35H41N3O7/c1-35(2,3)45-33(42)36-20-12-11-19-29(32(40)41)37-31(39)30(21-23-13-5-4-6-14-23)38-34(43)44-22-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h4-10,13-18,28-30H,11-12,19-22H2,1-3H3,(H,36,42)(H,37,39)(H,38,43)(H,40,41)/t29-,30?/m1/s1 |
InChI Key |
NIWLZIXKBWNCMG-IDCGIGBZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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